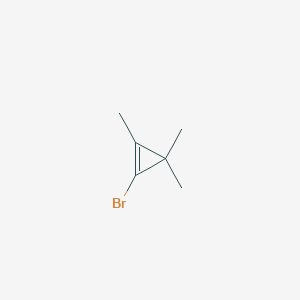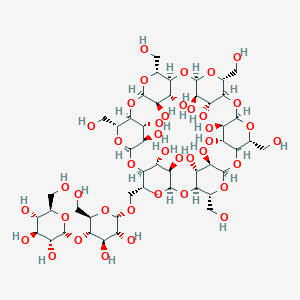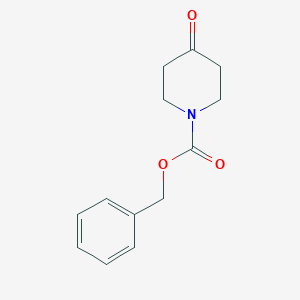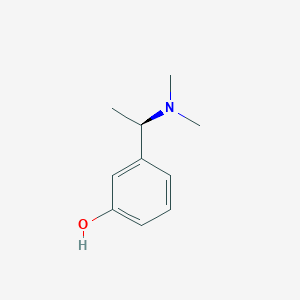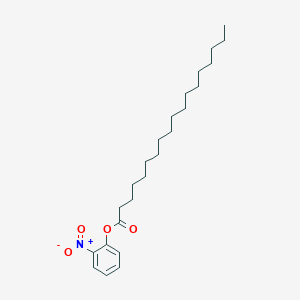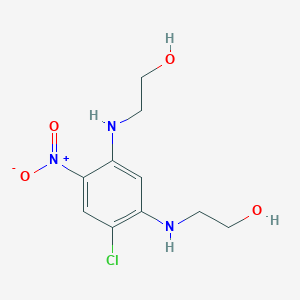
HC Yellow no. 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HC Yellow no. 10, also known as Solvent Yellow 33, is a yellow dye commonly used in the laboratory for staining and labeling purposes. It belongs to the family of azo dyes, which are characterized by the presence of an azo group (-N=N-) that links two aromatic rings. HC Yellow no. 10 has a molecular formula of C16H12N4O2 and a molecular weight of 296.29 g/mol. 10.
Mécanisme D'action
HC Yellow no. 10 binds to proteins and nucleic acids through electrostatic interactions and hydrogen bonding. It has a high affinity for basic amino acids such as lysine and arginine. Once bound, HC Yellow no. 10 can be visualized under a microscope or detected using spectroscopic methods.
Effets Biochimiques Et Physiologiques
HC Yellow no. 10 has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and non-carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using HC Yellow no. 10 is its high affinity for proteins and nucleic acids, which allows for sensitive detection and visualization. Additionally, it is relatively inexpensive and easy to use. However, one limitation of HC Yellow no. 10 is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of HC Yellow no. 10 in scientific research. One area of interest is the development of new methods for synthesizing HC Yellow no. 10 with improved solubility and stability. Additionally, there is interest in exploring the use of HC Yellow no. 10 in new applications, such as in the development of biosensors for detecting specific proteins or biomolecules. Finally, further research is needed to fully understand the mechanism of action of HC Yellow no. 10 and its potential interactions with other molecules in biological systems.
Conclusion:
HC Yellow no. 10 is a widely used yellow dye in the laboratory for staining and labeling purposes. It has a high affinity for proteins and nucleic acids, making it useful for sensitive detection and visualization. While it has no known biochemical or physiological effects on living organisms, there is ongoing research to explore its potential use in new applications and to fully understand its mechanism of action.
Méthodes De Synthèse
HC Yellow no. 10 can be synthesized by the diazotization of 4-nitroaniline followed by coupling with 2-naphthol. This reaction results in the formation of a yellow-colored product, which is purified and dried to obtain HC Yellow no. 10. The chemical structure of HC Yellow no. 10 is shown in Figure 1.
Applications De Recherche Scientifique
HC Yellow no. 10 is widely used in the laboratory for staining and labeling purposes. It is commonly used to stain tissues and cells for microscopy, as it binds to proteins and nucleic acids. HC Yellow no. 10 is also used in biochemical assays to detect the presence of proteins and enzymes. Additionally, it is used in chromatography to visualize the separation of compounds.
Propriétés
Numéro CAS |
109023-83-8 |
|---|---|
Nom du produit |
HC Yellow no. 10 |
Formule moléculaire |
C10H14ClN3O4 |
Poids moléculaire |
275.69 g/mol |
Nom IUPAC |
2-[4-chloro-5-(2-hydroxyethylamino)-2-nitroanilino]ethanol |
InChI |
InChI=1S/C10H14ClN3O4/c11-7-5-10(14(17)18)9(13-2-4-16)6-8(7)12-1-3-15/h5-6,12-13,15-16H,1-4H2 |
Clé InChI |
ZEARLPPIUCBHRP-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1NCCO)Cl)[N+](=O)[O-])NCCO |
SMILES canonique |
C1=C(C(=CC(=C1NCCO)Cl)[N+](=O)[O-])NCCO |
Autres numéros CAS |
109023-83-8 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



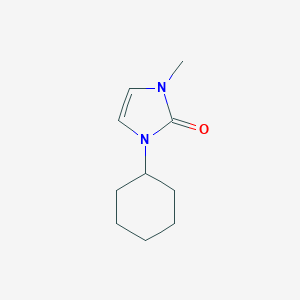
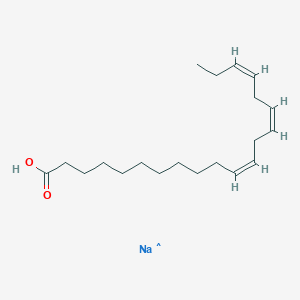
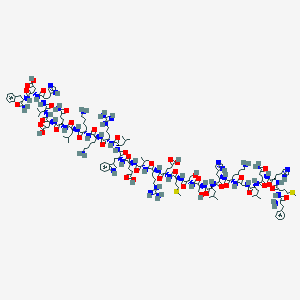
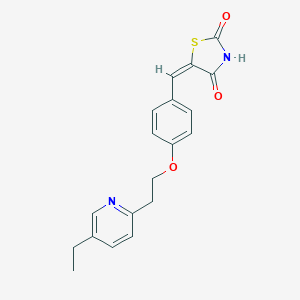

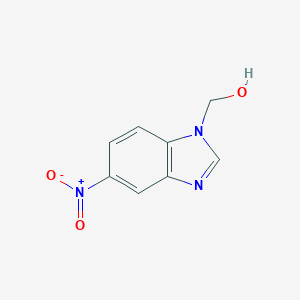
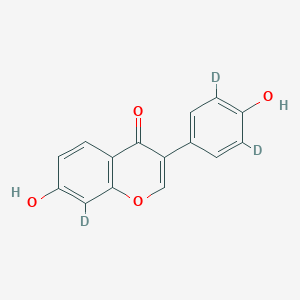
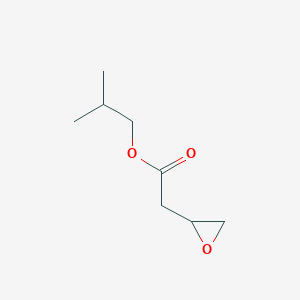
![[3,5-Bis(phenylmethoxy)phenyl]oxirane](/img/structure/B26490.png)
